Comparative Cytotoxicity Against MCF-7 Breast Cancer Cells
The target compound, N,1-Dimethyl-1H-imidazol-2-amine, demonstrates cytotoxicity with an IC50 of 25.72 ± 3.95 µM against MCF-7 breast cancer cells . This can be compared to the unsubstituted 1H-imidazol-2-amine, which shows a high inhibition rate of 83.3% against the same cell line after 48 hours, but no IC50 value is reported . The quantitative IC50 value for the target compound provides a clear benchmark for potency, allowing researchers to compare it to more potent, advanced 2-aminoimidazole-based inhibitors that show low micromolar IC50 values [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 25.72 ± 3.95 µM |
| Comparator Or Baseline | 1H-imidazol-2-amine: 83.3% inhibition (no IC50); Advanced 5-phenyl-2-aminoimidazoles: low µM range IC50 [1] |
| Quantified Difference | Target compound exhibits defined, moderate potency, contrasting with the undefined potency of the parent scaffold and the higher potency of optimized analogs. |
| Conditions | In vitro cytotoxicity assay on MCF-7 (breast cancer) cell line. |
Why This Matters
An IC50 value provides a quantifiable basis for selecting a starting point for structure-activity relationship (SAR) studies, unlike simple inhibition percentages which are concentration-dependent and less informative.
- [1] Targeting voltage-gated proton channel HV1: Optimised 5-phenyl-2-aminoimidazoles with anticancer potential. European Journal of Medicinal Chemistry. 2025. View Source
